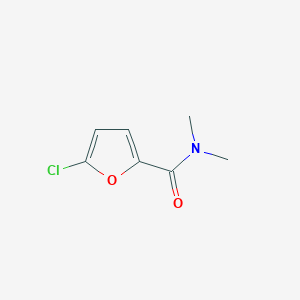

5-chloro-N,N-dimethylfuran-2-carboxamide

Description

5-Chloro-N,N-dimethylfuran-2-carboxamide is a furan-derived carboxamide featuring a chlorine substituent at the 5-position of the furan ring and dimethylamine groups on the carboxamide nitrogen. Compounds with similar frameworks, such as 5-chloro-substituted furan or benzamide derivatives, often exhibit mechanisms involving tubulin inhibition, cell cycle arrest, and selective cytotoxicity against cancer cell lines .

Properties

IUPAC Name |

5-chloro-N,N-dimethylfuran-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2/c1-9(2)7(10)5-3-4-6(8)11-5/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMDCNPJBIXSFBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=C(O1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-chloro-N,N-dimethylfuran-2-carboxamide with structurally related compounds, focusing on substituent effects, biological activity, and mechanistic insights.

Structural Analogs in the Furan Carboxamide Family

2.1.1. 5-(2-Azido-4-Chlorophenyl)-N,N-Dimethylfuran-2-Carboxamide (CAS 62144-42-7)

- Structure : Features a 2-azido-4-chlorophenyl group at the 5-position of the furan ring and dimethylamine on the carboxamide.

- Key Differences: The chlorine is part of a phenyl substituent rather than directly on the furan ring.

- Activity: No direct biological data is reported, but the azide moiety may influence pharmacokinetic properties .

2.1.2. 5-(3-Chlorophenyl)-N-[4-(Diethylamino)Phenyl]Furan-2-Carboxamide

- Structure: Contains a 3-chlorophenyl group at the 5-position and a 4-(diethylamino)phenyl substituent on the carboxamide.

- Key Differences: The chlorine is on a phenyl ring attached to the furan, and the amide nitrogen bears a bulkier diethylamino group.

- Activity : While specific data is unavailable, similar compounds with aromatic substituents exhibit enhanced binding to cellular targets like tubulin .

Benzamide and Salicylamide Derivatives

The 2018 study on 5-chloro-N-(4-sulfamoylbenzyl) salicylamide derivatives provides insights into substituent effects on bioactivity, despite structural differences from the furan carboxamide .

2.2.1. Compound 24 (5-Chloro-N-[(N-4-Chlorophenyl)-4-Sulfamoylbenzyl]Salicylamide)

- Structure : Chlorine on the salicylamide core, a sulfamoylbenzyl group, and a 4-chlorophenyl substituent.

- Activity :

2.2.2. Compound 33 (5-Chloro-N-[(N-Cyclohexyl)-4-Sulfamoylbenzyl]Salicylamide)

- Structure : Cyclohexylamine substituent on the sulfamoylbenzyl group.

- Activity :

Substituent Effects on Activity

- Chlorine Position : Direct substitution on the furan/benzamide core (as in this compound) may enhance electrophilicity and target binding compared to chlorophenyl-substituted analogs.

- Sulfonamide vs. Carboxamide : Sulfonamide derivatives (e.g., Compounds 24 and 33) exhibit stronger tubulin inhibition due to sulfonyl group interactions with tubulin’s ASN 258 and GLN 11 residues .

Comparative Data Tables

Table 2: Mechanistic Insights

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.